![molecular formula C11H13BrClN B2563490 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2490401-39-1](/img/structure/B2563490.png)

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

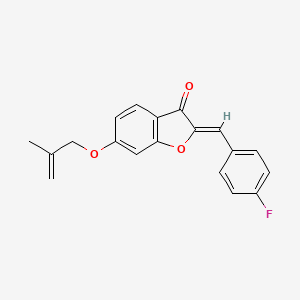

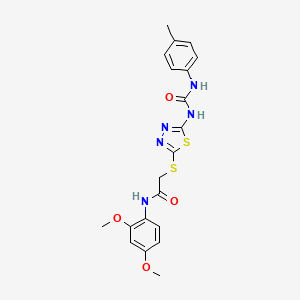

“3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2490401-39-1 . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .

Synthesis Analysis

This compound can be synthesized via metal-free homolytic aromatic alkylation of benzene . It can also be used to synthesize bisbicyclo[1.1.1]pentyldiazene .Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H .Chemical Reactions Analysis

This compound can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . It is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .Physical And Chemical Properties Analysis

The molecular weight of this compound is 274.59 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Aminoalkylation of [1.1.1]Propellane : The first method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported. This process involves the sequential addition of magnesium amides and alkyl electrophiles under mild conditions, enabling the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method significantly streamlines the syntheses of several important bicyclo[1.1.1]pentan-1-amine building blocks, including "3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride" (Hughes et al., 2019).

Radical Multicomponent Carboamination : A novel method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives via radical multicomponent carboamination of [1.1.1]propellane has been developed. This technique features mild conditions, one-pot operation, and the ability to produce gram-scale quantities of multifunctionalized BCP derivatives, highlighting the synthetic versatility of BCPs (Kanazawa et al., 2017).

Bioisosteric Applications

- BCP as Bioisosteres : Bicyclo[1.1.1]pentanes are highlighted for their effectiveness as bioisoteres for aromatic rings, tert-butyl groups, and alkynes. Their incorporation into drug-like molecules can lead to enhanced passive permeability, increased aqueous solubility, and improved metabolic stability, making them highly valuable in medicinal chemistry (Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para‐Phenyl Bioisosteres, Auberson et al., 2017).

Synthetic Utility and Advancements

- Continuous Flow-Enabled Synthesis : The development of continuous flow-enabled synthesis for bench-stable bicyclo[1.1.1]pentane trifluoroborate salts and their utilization in metallaphotoredox cross-couplings has been demonstrated. This advancement allows for the direct C(sp2)-C(sp3) cross-coupling of BCP fragments, showcasing the practical utility of BCPs in complex organic synthesis (VanHeyst et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOMIMVPANSMCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)C3=CC=C(C=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563409.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2563417.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2563419.png)

![7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563425.png)

![5-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methoxybenzamide](/img/structure/B2563427.png)